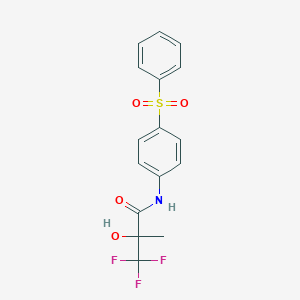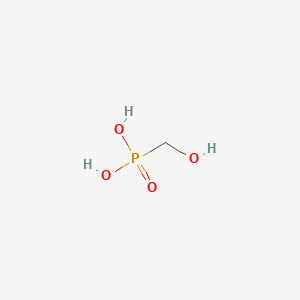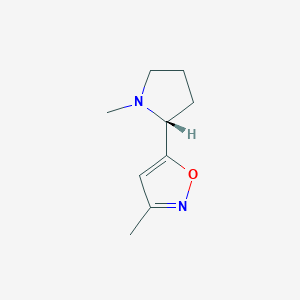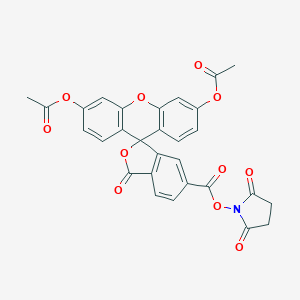
ZM 226600
概要
説明
ZM 226600は、ATP感受性カリウムチャネルオープナーとしての役割で知られている化学化合物です。 EC50値は500ナノモルであり、主にカリウムチャネルや膀胱の活動への影響を研究するための科学研究で使用されています .
科学的研究の応用
ZM 226600 has several scientific research applications, including:
Chemistry: Used to study the properties and behavior of potassium channels.
Biology: Investigated for its effects on cellular activities, particularly in bladder tissues.
Medicine: Explored for potential therapeutic applications in treating bladder overactivity and other urogenital disorders.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery .
作用機序
ZM 226600は、ATP感受性カリウムチャネルを開くことで効果を発揮します。 この作用は細胞膜の過分極につながり、細胞の興奮性を低下させます。 この化合物は、特に膀胱組織にあるカリウムチャネルを標的とし、その活性を調節して自発的な膀胱収縮を抑制します .
類似の化合物との比較
類似の化合物
クロマカリム: 同様の効果がありますが、化学構造の異なる別のカリウムチャネルオープナーです。
ピナシジル: 血管拡張効果とカリウムチャネルオープニング特性で知られています。
独自性
This compoundは、ATP感受性カリウムチャネルに対する高い効力と選択性において独特です。 他のいくつかのカリウムチャネルオープナーとは異なり、抗アンドロゲン特性を示さず、膀胱組織に特異的な効果があるため、泌尿生殖器研究において貴重なツールとなっています .
生化学分析
Biochemical Properties
ZM 226600 plays a significant role in biochemical reactions, particularly as a potent Kir6 (KATP) channel opener . It interacts with the ATP-sensitive potassium channels, leading to their opening . The nature of these interactions is primarily through binding at the molecular level .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of ATP-sensitive potassium channels . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding to ATP-sensitive potassium channels, leading to their opening . This action can result in changes in gene expression and enzyme activity, contributing to its cellular effects .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to its role as a potassium channel opener . Detailed information about any enzymes or cofactors it interacts with, or its effects on metabolic flux or metabolite levels, is not currently available.
準備方法
合成経路と反応条件
ZM 226600の合成には、4-フェニルスルホニルフェニルアミンと3,3,3-トリフルオロ-2-ヒドロキシ-2-メチルプロパノイルクロリドの反応が含まれます。 この反応は通常、ジクロロメタンなどの有機溶媒中で、トリエチルアミンなどの塩基の存在下で行われます。 生成物は、再結晶化やクロマトグラフィーなどの標準的な手法を用いて精製されます .
工業生産方法
This compoundの工業生産方法は広く文書化されていませんが、合成は、規模、収率、純度を最適化した、ラボでの調製と同様の経路に従う可能性があります。 この化合物は通常、固体形で製造され、安定性を維持するために低温で保管されます .
化学反応の分析
反応の種類
ZM 226600は、以下を含むさまざまな化学反応を起こします。
還元: 還元反応は、this compoundに存在する官能基を変える可能性があります。
一般的な試薬と条件
This compoundを含む反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。 反応条件は通常、望ましくない副反応を防ぐために、制御された温度と不活性雰囲気を伴います .
主な生成物
This compoundを含む反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 例えば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はアミンまたはアルコールを生成する可能性があります .
科学研究への応用
This compoundには、以下を含むいくつかの科学研究への応用があります。
化学: カリウムチャネルの性質と挙動を研究するために使用されます。
生物学: 特に膀胱組織における細胞活性の影響を調べられています。
医学: 膀胱過活動やその他の泌尿生殖器疾患の治療における潜在的な治療効果が探求されています。
類似化合物との比較
Similar Compounds
Cromakalim: Another potassium channel opener with similar effects but different chemical structure.
Pinacidil: Known for its vasodilatory effects and potassium channel opening properties.
Minoxidil: A well-known potassium channel opener used primarily for its vasodilatory effects.
Uniqueness
ZM 226600 is unique in its high potency and selectivity for ATP-sensitive potassium channels. Unlike some other potassium channel openers, it does not exhibit antiandrogen properties and has a more targeted effect on bladder tissues, making it a valuable tool in urogenital research .
特性
IUPAC Name |
N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO4S/c1-15(22,16(17,18)19)14(21)20-11-7-9-13(10-8-11)25(23,24)12-5-3-2-4-6-12/h2-10,22H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLXQHHFAKVTNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967829 | |
| Record name | N-[4-(Benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5326-71-6 | |
| Record name | N-[4-(Benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of ZM 226600?
A1: this compound acts as a potassium channel opener, specifically targeting ATP-sensitive potassium (KATP) channels. [, ] While its precise mechanism is not fully elucidated in these papers, KATP channel openers typically bind to the sulfonylurea receptor (SUR) subunit of the channel, inducing a conformational change that leads to channel opening. This opening allows potassium ions to flow out of the cell, hyperpolarizing the cell membrane and reducing cellular excitability. [, ]
Q2: Which KATP channel subtype does this compound preferentially target?
A2: Research suggests that this compound exhibits selectivity for the Kir6.1/SUR2B KATP channel subtype. [] This subtype is found in vascular smooth muscle, including that of the bladder. [, ] This selectivity is noteworthy as it may contribute to the compound's potential therapeutic effects on overactive bladder.
Q3: What are the observed effects of this compound on human detrusor muscle?
A3: In studies using isolated human detrusor muscle strips, this compound demonstrated a significant inhibitory effect on electrically-generated contractions. [] This suggests that this compound, through its action on KATP channels, can reduce the contractility of the bladder muscle. This finding supports its potential for treating conditions like overactive bladder where excessive muscle contractions are problematic.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl (2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-formamido-3-sulfanylpropanoyl]amino]-4-methylpent-4-enoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoate](/img/structure/B122569.png)







![(4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one](/img/structure/B122588.png)
